molecular formula C12H13FN2 B1404281 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine CAS No. 907211-97-6

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine

Cat. No.: B1404281
CAS No.: 907211-97-6
M. Wt: 204.24 g/mol
InChI Key: UATQZSAVSKJWPR-UHFFFAOYSA-N
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Description

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine is a fluorinated derivative of tetrahydrocarbazole. This compound is characterized by the presence of a fluorine atom at the 6th position and an amine group at the 2nd position of the tetrahydrocarbazole ring system. It has a molecular formula of C12H13FN2 and a molecular weight of 204.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the tetrahydrocarbazole core.

    Fluorination: Introduction of the fluorine atom at the 6th position can be achieved using electrophilic fluorination reagents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydro derivatives.

    Substitution: The fluorine atom and amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the amine group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in the study of molecular pathways and drug design .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,9-Tetrahydro-1H-carbazol-2-amine: Lacks the fluorine atom at the 6th position.

    6-Chloro-2,3,4,9-tetrahydro-1H-carbazol-2-amine: Contains a chlorine atom instead of fluorine.

    6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-2-amine: Contains a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its effectiveness in various applications .

Properties

IUPAC Name

6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2/c13-7-1-4-11-10(5-7)9-3-2-8(14)6-12(9)15-11/h1,4-5,8,15H,2-3,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATQZSAVSKJWPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NC3=C2C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20740077
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907211-97-6
Record name 6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20740077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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